Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate

Description

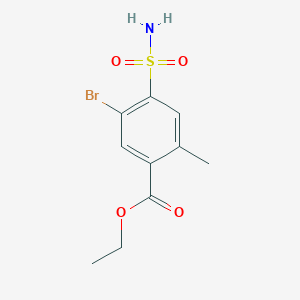

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-3-16-10(13)7-5-8(11)9(4-6(7)2)17(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEPEMGVRVVJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Bromo 2 Methyl 4 Sulfamoylbenzoate

Retrosynthetic Analysis and Precursor Chemistry

Synthesis of 5-Bromo-2-methylbenzoic Acid Intermediates

5-Bromo-2-methylbenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its synthesis typically begins with 2-methylbenzoic acid, which undergoes electrophilic aromatic substitution. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups primarily guide the incoming electrophile.

Several methods have been reported for the bromination of 2-methylbenzoic acid. A common approach involves the use of bromine in the presence of concentrated sulfuric acid. chemicalbook.com Another effective method employs 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent, also in sulfuric acid. chemicalbook.com These methods often result in a mixture of isomers, primarily the desired 5-bromo and the undesired 3-bromo-2-methylbenzoic acid, which can be separated by recrystallization. chemicalbook.comgoogle.com

| Brominating Agent | Solvent/Catalyst | Reaction Conditions | Yield | Isomer Ratio (5-Br : 3-Br) | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Concentrated H₂SO₄ | 25°C, 20 hours | 97% (crude) | 62 : 38 (before recrystallization) | chemicalbook.com |

| 1,3-dibromo-5,5-dimethyl- imidazolidine-2,4-dione (DBDMH) | Concentrated H₂SO₄ | Room Temperature, 5 hours | 88% | Not specified, but high purity implied | chemicalbook.com |

Approaches to Introducing the Sulfamoyl Moiety on Benzoate (B1203000) Scaffolds

The introduction of a sulfamoyl group (–SO₂NH₂) onto a benzene (B151609) ring is typically achieved through a two-step process: chlorosulfonylation followed by amination. For a benzoate scaffold, the carboxylic acid is usually protected as an ester to prevent side reactions during chlorosulfonylation.

Starting with an appropriate benzoate, reaction with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl group (–SO₂Cl) onto the ring. The position of this substitution is governed by the directing effects of the existing substituents. The subsequent reaction of the resulting sulfonyl chloride with ammonia or an amine yields the desired sulfonamide.

In the context of synthesizing Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate, the sulfamoyl group would be introduced onto the 5-bromo-2-methylbenzoic acid or its ethyl ester derivative. The strong electron-withdrawing nature of the existing bromo and carboxyl/ester groups and the ortho-, para-directing methyl group influences the regioselectivity of this step. The synthesis of related compounds, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, often starts from dihalogenated sulfamoyl benzoates where one halogen is selectively substituted by a nucleophile. nih.gov This highlights the utility of halogenated sulfonamides as versatile intermediates. axispharm.com

Esterification Strategies for Ethyl Benzoate Derivatives

The final step in the synthesis of the title compound, or an earlier step if the ester is used as a protecting group, is the esterification of the benzoic acid derivative. The Fischer esterification is the most common method, involving the reaction of the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst. researchgate.net

A major challenge in Fischer esterification is that it is an equilibrium-limited reaction. To drive the reaction towards the product, excess alcohol is often used as the solvent, and a dehydrating agent or removal of water is employed. researchgate.net Various catalysts and conditions have been developed to improve yields and reaction times.

Key Esterification Strategies:

Mineral Acids: Catalytic amounts of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used. usm.myresearchgate.net

Solid Acid Catalysts: To simplify workup and catalyst recovery, solid acid catalysts such as modified Montmorillonite K10 clay have been employed. These catalysts have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. epa.govijstr.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating. researchgate.net For equilibrium-limited reactions like esterification, specific techniques, such as adding the catalyst at intervals, have been developed to improve yields under sealed-vessel microwave conditions. usm.myresearchgate.net

| Method | Catalyst | Key Features | Reference |

|---|---|---|---|

| Conventional Heating | H₂SO₄ | Traditional method; requires excess alcohol to drive equilibrium. | researchgate.net |

| Microwave-Assisted | H₂SO₄ | Reduces reaction time; sealed-vessel conditions can accelerate rates. researchgate.net Optimized by adding catalyst at intervals. usm.my | researchgate.netusm.my |

| Solvent-Free | Phosphoric acid modified Montmorillonite K10 | Environmentally friendly; catalyst is reusable; high yields. ijstr.org | ijstr.org |

Direct and Stepwise Synthesis Protocols for this compound

The synthesis of this compound can be approached through various stepwise protocols, with the order of reactions being a key strategic decision. A direct, one-pot synthesis is generally not feasible due to the incompatibility of reagents and the need to control regioselectivity. The most logical stepwise approach involves the sequential functionalization of a simpler starting material like 2-methylbenzoic acid.

A plausible synthetic sequence is:

Bromination: Introduction of the bromine atom at the 5-position of 2-methylbenzoic acid.

Esterification: Conversion of the carboxylic acid to its ethyl ester. This protects the acid and modifies its directing effect for the subsequent step.

Chlorosulfonylation: Introduction of the chlorosulfonyl group at the 4-position.

Amination: Conversion of the sulfonyl chloride to the final sulfamoyl group.

Investigation of Regioselectivity in Halogenation and Sulfamoylation Reactions

Regioselectivity is a critical factor in both the halogenation and sulfamoylation steps.

Halogenation: During the bromination of 2-methylbenzoic acid, the methyl group is activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Their combined influence directs the incoming bromine to the 3- and 5-positions. The formation of the 5-bromo isomer is generally favored, but the 3-bromo isomer is a significant byproduct that must be removed. chemicalbook.comgoogle.com The choice of brominating agent and reaction conditions can influence this ratio. For example, using N-bromosuccinimide or DBDMH can sometimes offer better regioselectivity compared to elemental bromine. chemicalbook.com

Sulfamoylation: The introduction of the sulfonyl group onto the ethyl 5-bromo-2-methylbenzoate intermediate is also governed by the directing effects of the existing substituents. The ring is substituted with an activating methyl group (ortho-, para-directing) and two deactivating groups, bromo (ortho-, para-directing) and the ethyl ester (meta-directing). The position C4 is ortho to the methyl group and meta to the ester, making it the most likely site for electrophilic substitution (chlorosulfonylation). The bromine at C5 further deactivates the ring but its directing effect also aligns with substitution at C4 (ortho).

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction times and byproducts.

Temperature: Temperature control is crucial in electrophilic aromatic substitution reactions. In the bromination of 2-methylbenzoic acid, the reaction is typically run at room temperature to control the reaction rate and prevent over-bromination. chemicalbook.com For esterification, higher temperatures are needed to favor the equilibrium. Microwave-assisted esterification has been optimized at temperatures between 130-150°C. researchgate.net

Solvent: The choice of solvent can significantly impact reaction outcomes. In the bromination step, concentrated sulfuric acid often serves as both the solvent and a catalyst, promoting the generation of the electrophilic bromine species. chemicalbook.com For esterification, using an excess of the alcohol (ethanol) as the solvent helps to shift the reaction equilibrium towards the product. researchgate.net Solvent-free conditions, particularly with solid acid catalysts, are also highly effective and offer environmental benefits. ijstr.org

Catalysis: The role of the catalyst is central to many of the synthetic steps. In bromination, Lewis acids or strong protic acids like H₂SO₄ are used to polarize the bromine molecule. chemicalbook.com In esterification, both liquid mineral acids and solid acid catalysts are effective. The development of reusable solid acid catalysts like modified clays represents a significant advancement, simplifying product purification and reducing waste. ijstr.org

Green Chemistry Approaches in Synthetic Pathways

While traditional synthetic routes for precursors of this compound, such as 5-bromo-2-methylbenzoic acid, often employ stoichiometric amounts of harsh reagents like elemental bromine and concentrated sulfuric acid, modern synthetic chemistry is increasingly focused on developing more environmentally benign processes. google.comchemicalbook.com Green chemistry principles encourage the use of less hazardous solvents, improved atom economy, and the reduction of waste streams.

Potential green improvements in the synthesis of this and related compounds include:

Alternative Brominating Agents: Replacing elemental bromine with safer alternatives like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can reduce handling risks.

Catalytic Systems: The development of catalytic bromination reactions, potentially using solid acid catalysts or zeolites, could minimize the use of corrosive solvents like sulfuric acid and improve selectivity.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems where possible. For instance, some reactions have been successfully performed by replacing polar aprotic solvents like DMSO with more sustainable options to alter reaction pathways and product distribution. nih.gov

Derivatization Strategies and Analogue Synthesis

The strategic modification of this compound at its key functional groups allows for the systematic exploration of chemical space and the synthesis of tailored analogues for various research applications.

The ethyl ester moiety is a prime site for modification to alter the compound's steric properties and solubility.

Transesterification: This reaction involves heating the ethyl ester with a different alcohol (e.g., methanol, isopropanol, or longer-chain alcohols) in the presence of an acid or base catalyst. This process exchanges the ethyl group for the alkyl group of the new alcohol, providing a straightforward method to generate a series of different ester analogues.

Chain Elongation: For more complex modifications, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can be converted into a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with cyanide, followed by hydrolysis, to extend the carbon chain.

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore in many biologically active molecules and offers a site for significant structural diversification. The two protons on the nitrogen atom can be substituted through various reactions:

N-Alkylation/N-Arylation: The sulfamoyl nitrogen can be alkylated or arylated under basic conditions to introduce a wide range of substituents, thereby modifying the compound's electronic and lipophilic character.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides, which can alter binding interactions and metabolic stability.

Reaction with Isocyanates: Treatment with isocyanates yields sulfonylureas, a class of compounds with diverse biological activities. These derivatization strategies are crucial in structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological function. nih.gov

The bromine atom on the aromatic ring is an exceptionally versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Catalyzed Cross-Coupling: The bromo-substituent serves as an excellent substrate for transition-metal-catalyzed reactions. For instance, Suzuki coupling with various boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups at this position. nih.govgoogle.com This method is a powerful tool for creating bi-aryl structures or introducing other complex fragments. nih.gov

Halogen-Metal Exchange: The bromine can be swapped for a metal (typically lithium or magnesium) by reacting it with organometallic reagents like n-butyllithium or isopropylmagnesium chloride at low temperatures. organic-chemistry.orgresearchgate.netrsc.org The resulting organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., carbon dioxide, aldehydes, ketones, or DMF) to install new functional groups. rsc.org This regioselective reaction is a cornerstone for creating highly functionalized aromatic compounds. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagents | Resulting Functional Group |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Introduction of an R-group (aryl, alkyl, etc.) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Introduction of an amino group (-NR₂) |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl | Formation of an organometallic intermediate |

| Quenching with CO₂ | Organometallic + CO₂ | Carboxylic acid (-COOH) |

| Quenching with DMF | Organometallic + DMF | Aldehyde (-CHO) |

The synthetic handles described above can be utilized to attach chemical tags, transforming the core molecule into a research probe for studying biological systems. The ability to use bromo-substituted analogs as reactive intermediates is particularly valuable for this purpose. nih.gov

Fluorescent Probes: A fluorescent dye can be coupled to the molecule, for example, at a position introduced via Suzuki coupling or by functionalizing the sulfamoyl nitrogen. This allows for the visualization of the molecule's localization in cells or tissues.

Affinity Probes: An affinity tag, such as biotin, can be attached. This enables the isolation and identification of the molecule's binding partners through techniques like affinity chromatography and subsequent mass spectrometry.

Click Chemistry Handles: Small, reactive functional groups like azides or terminal alkynes can be installed. These groups can undergo highly specific and efficient "click" reactions, allowing the molecule to be easily linked to other molecules, surfaces, or biomolecules that bear the complementary functional group.

Purification and Isolation Techniques for Target Compounds and Intermediates

The successful synthesis of derivatives of this compound relies on robust methods for purification and isolation to ensure the high purity of the final compounds and any intermediates.

Precipitation and Filtration: A common initial purification step involves pouring the reaction mixture into a non-solvent, often ice-water, to precipitate the crude product. google.comchemicalbook.com The resulting solid is then isolated by filtration. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com A variety of solvent systems, including alcohols, esters, and hydrocarbons, can be employed for this purpose. google.comchemicalbook.com

Silica Gel Column Chromatography: This chromatographic technique is indispensable for separating complex mixtures, such as reaction products from starting materials, reagents, or by-products, particularly when dealing with non-crystalline materials or isomers that are difficult to separate by other means. google.comnih.gov

Liquid-Liquid Extraction: Following a reaction, the product is often isolated from the reaction mixture by extraction into an organic solvent that is immiscible with the aqueous phase containing inorganic salts and other water-soluble impurities. google.com

| Technique | Purpose | Typical Solvents/Materials |

| Precipitation | Rapid isolation of crude solid product | Water |

| Recrystallization | High-purity isolation of crystalline solids | Ethanol, Ethyl Acetate, Hexane, Toluene google.com |

| Column Chromatography | Separation of complex mixtures and isomers | Silica Gel, Ethyl Acetate/Hexane gradients |

| Extraction | Initial workup to separate product from aqueous phase | Chloroform, Ethyl Acetate google.com |

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Bromo 2 Methyl 4 Sulfamoylbenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis for Structural Elucidation

In a ¹H NMR spectrum of Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate, distinct signals would be expected for each chemically non-equivalent proton. The chemical shift (δ), multiplicity, and integration of these signals would confirm the arrangement of protons in the molecule.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Structural Assignment |

| Ar-H | ~ 8.0 - 8.2 | Singlet (s) | 1H | Aromatic proton at C3 |

| Ar-H | ~ 7.8 - 8.0 | Singlet (s) | 1H | Aromatic proton at C6 |

| -SO₂NH₂ | ~ 7.0 - 7.5 | Broad Singlet (br s) | 2H | Sulfamoyl N-H protons |

| -O-CH₂ -CH₃ | ~ 4.2 - 4.5 | Quartet (q) | 2H | Methylene (B1212753) protons of ethyl group |

| Ar-CH₃ | ~ 2.5 - 2.7 | Singlet (s) | 3H | Methyl protons on the aromatic ring |

| -O-CH₂-CH₃ | ~ 1.2 - 1.5 | Triplet (t) | 3H | Methyl protons of ethyl group |

Note: The exact chemical shifts can vary based on the solvent used for analysis.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Structural Assignment |

| C =O | ~ 165 - 170 | Ester carbonyl carbon |

| Ar-C | ~ 140 - 145 | Aromatic C4 bearing the sulfamoyl group |

| Ar-C | ~ 138 - 142 | Aromatic C2 bearing the methyl group |

| Ar-C | ~ 135 - 139 | Aromatic C5 bearing the bromo group |

| Ar-C | ~ 130 - 135 | Aromatic C6 |

| Ar-C | ~ 125 - 130 | Aromatic C3 |

| Ar-C | ~ 120 - 125 | Aromatic C1 bearing the ester group |

| -O-C H₂-CH₃ | ~ 60 - 65 | Methylene carbon of ethyl group |

| Ar-C H₃ | ~ 20 - 25 | Methyl carbon on the aromatic ring |

| -O-CH₂-C H₃ | ~ 13 - 16 | Methyl carbon of ethyl group |

Note: Assignments are predictive and would require experimental data for definitive confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR experiments would be essential for unambiguously confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂BrNO₄S), the exact mass can be calculated.

Expected Mass Spectrometry Data:

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₀H₁₂BrNO₄S | |

| Monoisotopic Mass | 320.9725 u | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S) |

| Molecular Ion (M⁺) | m/z ≈ 321 and 323 | A characteristic isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) would result in two major peaks of nearly equal intensity, separated by 2 m/z units. |

Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the ester group itself, or loss of the sulfamoyl group (-SO₂NH₂).

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Sulfonamide (-SO₂NH₂ ) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (methyl, ethyl) |

| 1725 - 1700 | C=O stretch | Ester carbonyl |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1350 - 1310 | S=O asymmetric stretch | Sulfonamide (-S O₂) |

| 1170 - 1140 | S=O symmetric stretch | Sulfonamide (-S O₂) |

| 1250 - 1100 | C-O stretch | Ester (Ar-C -O-C) |

| 700 - 500 | C-Br stretch | Aryl bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the substituted benzene (B151609) ring.

Expected UV-Vis Absorption Data:

| Parameter | Expected Value | Notes |

| λmax | ~ 240-250 nm and ~280-290 nm | The benzene ring and its substituents constitute a chromophore. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity would depend on the solvent. The expected absorptions correspond to π → π* electronic transitions within the aromatic system. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystalline state. While the specific crystal structure of this compound is not publicly available, analysis of its close analogues provides significant insights into the structural motifs that are likely to be present in its solid-state form.

The crystal packing of organic molecules is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions play a crucial role in the stability and physical properties of the crystalline material.

Hydrogen Bonding: In analogues containing hydroxyl or amino groups, hydrogen bonding is a dominant feature in the crystal packing. For instance, in the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H···O hydrogen bonds, forming chains. nih.govresearchgate.net Similarly, weak intermolecular C—H···O interactions are observed in Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, which link the molecules into centrosymmetric dimers. nih.gov Given the presence of the sulfamoyl group (-SO₂NH₂) in this compound, it is highly probable that strong N—H···O hydrogen bonds involving the sulfamoyl nitrogen and oxygen atoms, as well as the ester oxygen, would be a primary organizing force in its crystal lattice, leading to the formation of extended networks.

π-π Stacking: Aromatic rings in these molecules can interact through π-π stacking. In Methyl 5-bromo-2-hydroxybenzoate, very weak π-π stacking interactions are present, with centroid-centroid distances of 3.984 (5) and 3.982 (5) Å between the benzene rings. nih.govresearchgate.net A similar phenomenon is observed in 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran, where π–π interactions occur between the benzene and furan (B31954) rings of neighboring molecules with a centroid–centroid distance of 3.573 (1) Å. researchgate.net It is therefore reasonable to expect that the benzene ring of this compound would also participate in π-π stacking interactions in the solid state.

The conformation of a molecule in the crystalline state is its preferred three-dimensional arrangement, which is influenced by both intramolecular and intermolecular forces.

In the case of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, the planar methyl ester group is oriented at a dihedral angle of 39.09 (13)° with respect to the aromatic ring. nih.gov This twist is likely a result of steric hindrance between the ester group and the adjacent substituent on the benzene ring. For this compound, a similar non-coplanar arrangement between the ethyl ester group and the benzene ring can be anticipated due to the presence of the ortho-methyl group.

The conformation of the sulfamoyl group will also be a key feature. The orientation of this group relative to the benzene ring will be optimized to maximize hydrogen bonding and minimize steric clashes with neighboring groups. The ethyl group of the ester moiety will also adopt a specific conformation, likely an extended one, to minimize internal steric strain.

The table below summarizes the crystallographic data for some analogues of this compound.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate nih.gov | Monoclinic | P2₁/c | Weak intermolecular C—H···O interactions forming centrosymmetric dimers. |

| Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net | Monoclinic | P2₁ | O—H···O hydrogen bonds forming zigzag chains; very weak π-π stacking interactions. |

| 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran researchgate.net | Monoclinic | P2₁/c | C—H···O hydrogen bonds, Br···Br contacts, C—H···π interactions, and π–π interactions. |

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate mdpi.com | Monoclinic | P2₁/c | n-π bonding involving the Br-atom and a neighboring aromatic ring. |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.netvensel.org | Monoclinic | P2₁/n | Intramolecular C-H…O and C-H…N hydrogen bonds; intermolecular C-H…O hydrogen bonds. |

Computational Chemistry and Theoretical Investigations of Ethyl 5 Bromo 2 Methyl 4 Sulfamoylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide a lens into the electronic behavior and reactivity of a compound.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap generally implies greater stability and lower reactivity. For analogous aromatic compounds, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Such analyses help in understanding the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Electrostatic Potential Surface Analysis for Reactivity and Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. nih.gov For a molecule like Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate, the MEP surface would likely indicate negative potential around the oxygen atoms of the sulfamoyl and ester groups, as well as the bromine atom, suggesting these are sites for potential electrophilic interaction.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and its flexibility can be described by its conformational landscape. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's shape and how it might interact with other molecules.

Global Minimum Energy Conformations

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. The global minimum energy conformation represents the most stable arrangement of the atoms in space. Identifying this conformation is a critical step in most computational studies as it is presumed to be the most populated and biologically relevant structure. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target. nih.gov

In the context of this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on similar sulfonamide-containing molecules have shown their potential to act as inhibitors for enzymes like carbonic anhydrase. nih.gov A molecular docking study of this compound into the active site of such an enzyme would reveal its binding mode and could help in the rational design of more potent inhibitors.

Prediction of Binding Modes and Affinities with Relevant Biological Targets

The biological activity of a compound is intrinsically linked to its ability to bind to specific biological targets, such as enzymes or receptors. Computational docking is a primary method used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For sulfamoylbenzoate derivatives, a significant amount of research has focused on their interaction with carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov

The primary sulfonamide group (-SO2NH2) is a well-established zinc-binding group, making it a key feature for inhibitors of zinc-containing enzymes like carbonic anhydrase. jbclinpharm.org The mode of action for sulfonamides typically involves the deprotonated sulfonamide anion coordinating to the Zn2+ ion within the enzyme's active site. jbclinpharm.org

Studies on related methyl 5-sulfamoyl-benzoates have shown that variations in substituents on the benzene (B151609) ring significantly influence binding affinity and selectivity for different CA isozymes. For instance, research on a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrated extremely high binding affinity to human carbonic anhydrase IX (CAIX), an isozyme overexpressed in various solid tumors. nih.gov One derivative in this class exhibited a dissociation constant (Kd) as low as 0.12 nM for CAIX, indicating a very strong binding interaction. nih.gov The affinity is modulated by the specific halogen and other substituents on the aromatic ring, which engage in various interactions with the enzyme's active site residues.

While specific docking studies for this compound are not widely published, data from analogous compounds provide a strong predictive framework. The table below illustrates the binding affinities of several related sulfamoylbenzoate derivatives against different human carbonic anhydrase isozymes, showcasing the high affinity and potential for selectivity.

Table 1: Binding Affinities (Kd, nM) of Representative Sulfamoylbenzoate Derivatives with Human Carbonic Anhydrase Isozymes

| Compound (Analog) | CA I | CA II | CA IX | CA XII |

|---|---|---|---|---|

| 4b * | 14 | 12 | 0.12 | 2.0 |

| 3b * | 45 | 15 | 0.40 | 3.1 |

| 3c * | 25 | 16 | 0.21 | 2.8 |

| 3d * | 32 | 19 | 0.25 | 3.5 |

Data derived from studies on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. Source: nih.gov

Analysis of Non-Covalent Interactions within Binding Pockets

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. X-ray crystallography of related sulfamoylbenzoates bound to carbonic anhydrase isozymes reveals the precise nature of these interactions. nih.gov

The foundational interaction for this class of inhibitors is the coordination of the sulfonamide group with the catalytic zinc ion in the active site. Beyond this, the orientation of the molecule within the binding pocket is stabilized by a series of hydrogen bonds and van der Waals contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Sulfamoylbenzoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are invaluable for predicting the activity of novel compounds and for understanding which molecular properties are most influential in determining their biological effects. mdpi.com

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., enzyme inhibition, antibacterial effects) is compiled. For sulfamoylbenzoate derivatives, this activity could be the inhibitory concentration (IC50) against a target like carbonic anhydrase or the minimum inhibitory concentration (MIC) against a bacterial strain. jbclinpharm.orgnih.gov

Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties, such as hydrophobicity (LogP), electronic properties (e.g., dipole moment), and steric parameters (e.g., molar refractivity). nih.govresearchgate.net

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. jbclinpharm.orgnih.gov The robustness and predictive power of the resulting model are then rigorously validated using internal and external validation techniques. researchgate.net

For a series of sulfonamide derivatives tested against E. coli, a QSAR model was developed that demonstrated a good correlation between physicochemical parameters and antibacterial activity. jbclinpharm.org The statistical quality of such a model is assessed by parameters like the correlation coefficient (R²), which indicates how well the model explains the variance in the data, and the cross-validated correlation coefficient (Q²), which measures its predictive ability. researchgate.net

Table 2: Example of Statistical Parameters for a QSAR Model of Sulfonamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| n | 25 | Number of compounds in the dataset |

| R² | 0.835 | Correlation coefficient, indicating a strong correlation |

| Q² | 0.780 | Cross-validated correlation coefficient (Leave-one-out) |

| F-test | 24.8 | Fischer's test value, indicating statistical significance |

Data derived from QSAR studies on related sulfonamide and indoyl aryl sulfone derivatives. Sources: jbclinpharm.orgresearchgate.net

Such models reveal that properties like hydrophobicity and the presence of specific functional groups are often crucial for the antibacterial activity of sulfonamide-containing compounds. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling helps to identify the essential structural motifs required for a compound's activity. nih.gov

For sulfamoylbenzoate and related sulfonamide derivatives designed as enzyme inhibitors or antimicrobial agents, several key pharmacophoric features have been identified. researchgate.netmdpi.com These typically include:

A Hydrogen Bond Acceptor (HBA): Often the oxygen atoms of the sulfonamide or carboxylate groups.

A Hydrogen Bond Donor (HBD): The -NH- moiety of the sulfonamide group.

An Aromatic Ring: The central benzene ring, which engages in hydrophobic or π-π stacking interactions.

A Hydrophobic Group: Substituents like methyl or ethyl groups that can fit into hydrophobic pockets of the target protein.

A Negative Ionizable Feature: The sulfonamide group, which can be deprotonated to interact with metal ions like Zn2+.

These features can be mapped onto a three-dimensional model. nih.gov For instance, in the context of carbonic anhydrase inhibitors, the pharmacophore model would centrally feature the zinc-binding sulfonamide group, an adjacent aromatic ring to occupy a hydrophobic region of the active site, and specific locations for other substituents that can form additional hydrogen bonds or van der Waals interactions to enhance affinity and selectivity. mdpi.com The identification of these key features provides a blueprint for designing new, more potent derivatives.

Table 3: Key Pharmacophoric Features for Sulfonamide-Based Inhibitors

| Pharmacophoric Feature | Corresponding Chemical Moiety | Type of Interaction |

|---|---|---|

| Aromatic Ring | Benzene ring | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Donor | Sulfonamide (-NH2) | Hydrogen bonding |

| Hydrogen Bond Acceptor | Sulfonamide (-SO2), Ester (-COO-) | Hydrogen bonding |

| Hydrophobic Center | Methyl/Ethyl groups, Halogens | Van der Waals forces |

| Zinc-Binding Group | Sulfonamide (-SO2NH2) | Metal coordination |

Features compiled from general pharmacophore studies on sulfonamide derivatives. Sources: mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies on Ethyl 5 Bromo 2 Methyl 4 Sulfamoylbenzoate and Its Analogues

Impact of the Bromo-Substituent at Position 5 on Biological Activity

The presence of a halogen atom, such as bromine, on a phenyl ring can significantly modulate a compound's physicochemical properties, including lipophilicity, electronic character, and steric profile, thereby influencing its biological activity. In the context of sulfamoylbenzoate derivatives, the bromo-substituent at position 5 has been shown to be a permissible and often beneficial feature for maintaining biological activity.

The inclusion of the bromo group is a strategic element in molecular design, often introduced to enhance binding affinity or to serve as a reactive handle for further chemical diversification.

Role of the Methyl Group at Position 2 in Molecular Recognition and Potency

The methyl group is the smallest and most fundamental substituent used in SAR studies to probe the steric and electronic requirements of a receptor's binding site. nih.gov For sulfamoylbenzoate derivatives, the methyl group at position 2, ortho to the ester, plays a crucial role in establishing the molecule's bioactive conformation and potency.

Studies have demonstrated that the addition of a methyl group can lead to a substantial increase in biological activity, sometimes by a factor of 100 or more. nih.gov This enhancement can be attributed to several factors:

Hydrophobic Interactions: The methyl group can occupy a perfectly sized, hydrophobic pocket within the protein's binding site, displacing unfavorable water molecules and increasing binding affinity. nih.gov

Conformational Control: A methyl group ortho to another substituent can induce a specific torsional angle, forcing the molecule into a more favorable conformation for binding. nih.gov This preorganization reduces the entropic penalty upon binding.

In an SAR study of sulfamoyl benzamidothiazoles, analogues lacking the methyl group at either position 2 or 5 were found to be inactive. nih.gov This finding underscores that a bis-substituted phenyl ring is likely necessary for activity, with the 2-methyl group being a key component for molecular recognition and potency. nih.gov The significant improvements in activity often arise when the conformational gain from the methyl substitution is coupled with the burial of the methyl group in a hydrophobic region of the target protein. nih.gov

Influence of the Ethyl Ester Moiety on Target Interaction

The ester moiety in Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate is a critical functional group that influences the compound's solubility, polarity, and ability to form specific interactions with a biological target. While many studies have focused on the corresponding methyl esters, the principles of interaction are broadly applicable. nih.govmdpi.com The ethyl ester, being slightly larger and more lipophilic than a methyl ester, can further refine these interactions.

The ester group can participate in target binding through several mechanisms:

Hydrogen Bonding: The carbonyl oxygen of the ester is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors (e.g., amino acid residues like arginine, lysine, or asparagine) in an enzyme's active site.

Significance of the Sulfamoyl Group as a Pharmacophore in Enzyme Inhibition

The sulfamoyl group (-SO₂NH₂) is a well-established pharmacophore, particularly for inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs). nih.govebi.ac.uk Its ability to act as a potent zinc-binding group is central to the inhibitory mechanism of this compound and related compounds. nih.govacs.org

The primary sulfonamide group is a key feature for high-affinity binding to CAs. nih.gov The inhibitory mechanism involves the deprotonation of the sulfonamide nitrogen, which then coordinates directly to the Zn²⁺ ion in the enzyme's active site. This interaction mimics the transition state of the enzyme's natural reaction. acs.org

In a broader context, the sulfamoyl group's effectiveness extends to other metalloenzymes. For instance, in metallo-β-lactamases (MBLs), the NH₂ group of the sulfamoyl moiety can displace the bridging hydroxide/water molecule between two zinc ions in the active site. acs.org The tetrahedral geometry around the sulfamoyl sulfur is thought to mimic the tetrahedral intermediate formed during substrate hydrolysis, making it an effective transition-state analogue. acs.org This ability to strongly interact with and inhibit metalloenzymes makes the sulfamoyl group a privileged functional group in the design of various enzyme inhibitors. nih.gov

Positional Isomerism and its Effects on Biological Activity

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a profound impact on biological activity. solubilityofthings.comnih.gov Even minor shifts in the location of substituents can alter a molecule's shape, electronic distribution, and ability to bind to its target, leading to significant differences in potency and selectivity. researchgate.net

The specific placement of the bromo and methyl groups on the sulfamoylbenzoate scaffold is a key determinant of activity. A study that directly compared a 5-bromo-2-methyl substituted compound with its 2-bromo-5-methyl positional isomer found that both analogues were biologically active. nih.gov This suggests that while the precise positioning influences potency, the general substitution pattern of a bromo and a methyl group on the ring is conducive to activity in that particular system. nih.gov

However, the regioselectivity of these substitutions is not always interchangeable. The formation of ortho-substituted versus para-substituted benzenesulfonamides (relative to the sulfamoyl group) can be controlled by reaction conditions, and the resulting isomers often display different biological activities. nih.gov The dominance of one isomer over another in a synthetic preparation can be crucial for obtaining the desired therapeutic agent. nih.gov These findings confirm that regiochemical variations are a critical factor in the SAR of this class of compounds.

Interactive Data Tables

Table 1: Activity of Phenyl Ring Substituent Analogues This table summarizes the observed activity of key analogues discussed in the text, highlighting the importance of specific substituents.

| Compound Description | Substituent at Position 2 | Substituent at Position 5 | Observed Activity | Reference |

| Title Compound Pattern | Methyl | Bromo | Active | nih.gov |

| Isomer | Bromo | Methyl | Active | nih.gov |

| Des-methyl Analogue | Hydrogen | Methyl | Inactive | nih.gov |

| Des-methyl Analogue | Methyl | Hydrogen | Inactive | nih.gov |

Exploration of Substituent Effects on the Sulfonamide Nitrogen

The sulfonamide functional group is a cornerstone of many therapeutic agents. Modifications to the sulfonamide nitrogen (N1) have been extensively explored to modulate the pharmacological and physicochemical properties of drug candidates. In the context of sulfamoylbenzoate derivatives, the nature of the substituent on the sulfonamide nitrogen can significantly impact potency and selectivity.

Generally, in structure-activity relationship studies of sulfonamides, the N1-substituent plays a crucial role. For many classes of sulfonamides, mono-substitution on the N1 nitrogen can enhance activity, whereas di-substitution often leads to a loss of biological function. youtube.com The introduction of various substituents can alter electronic properties, lipophilicity, and hydrogen bonding capabilities, all of which are critical for molecular recognition at the target receptor.

For instance, research on related sulfonamide-containing compounds has demonstrated that introducing electron-donating groups to the sulfonamide nitrogen can influence the binding affinity for their biological targets. researchgate.net In one study, replacing a hydrogen atom on the sulfonamide nitrogen with isobutyl, 2-hydroxyethyl, or 2,3-dihydroxypropyl groups resulted in improved binding affinities. researchgate.net These findings suggest that the pocket accommodating the sulfonamide moiety can tolerate and even favorably interact with specific substitutions.

The following table summarizes the general effects of N1-substituents on the activity of sulfonamides based on broader studies, which can serve as a predictive guide for the this compound scaffold.

| N1-Substituent | General Effect on Activity | Rationale |

| Mono-alkylation (e.g., methyl, ethyl) | Often maintained or slightly increased | Can enhance hydrophobic interactions in the binding pocket. |

| Di-alkylation | Generally decreased or abolished | May introduce steric hindrance, preventing optimal binding. youtube.com |

| Introduction of Heterocyclic Rings | Often leads to highly potent derivatives | Can introduce additional binding interactions and improve pharmacokinetic properties. pharmacy180.com |

| Acylation | Variable, can act as a prodrug | Acyl groups can be cleaved in vivo to release the active primary sulfonamide. pharmacy180.com |

Conformational Flexibility and its Contribution to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into its target binding site. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is essential for rational drug design.

Computational and crystallographic studies on various arylsulfonamides have shown that the conformation of the sulfonamide group plays a significant role in determining biological activity. researchgate.net The torsional angles around the C-S bond, in particular, can define the spatial orientation of the nitrogen and oxygen atoms, which are often involved in key interactions with protein targets. researchgate.net

For many sulfonamides, the bioactive conformation, i.e., the conformation adopted when bound to the receptor, may differ from the lowest energy conformation in solution. nih.gov The presence of substituents on the aromatic ring can influence the preferred conformation. In some cases, intramolecular hydrogen bonds or steric interactions can restrict the conformational freedom of the sulfonamide group. For example, an ortho-methyl group, as is present in this compound, can sterically influence the orientation of the adjacent ester and the more distant sulfonamide group, potentially favoring a specific rotational state. nih.gov

The flexibility of the sulfonamide bridge connecting two phenyl rings has been a subject of study, revealing that specific conformations are often stabilized by intermolecular hydrogen bonding in the crystalline state. researchgate.net These preferred solid-state conformations can provide clues about low-energy conformations that may be relevant for receptor binding.

The table below outlines the key conformational features of sulfonamides and their potential impact on SAR.

| Conformational Feature | Description | Potential Impact on SAR |

| Torsion Angle (Ar-SO2NHR) | The rotational angle of the sulfonamide group relative to the aromatic ring. | Determines the 3D positioning of hydrogen bond donors and acceptors, which is critical for target recognition. researchgate.net |

| N-S Bond Rotation | Rotation around the bond connecting the nitrogen and sulfur atoms of the sulfonamide. | Influences the relative orientation of substituents on the nitrogen, affecting steric fit and potential for additional interactions. |

| Ester Group Orientation | The conformation of the ethyl ester group relative to the benzene (B151609) ring. | Can impact solubility, metabolic stability, and potential for interactions with the binding site. |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the mechanistic investigations of "this compound" as an inhibitor of Carbonic Anhydrase (CA) or cytosolic Phospholipase A2α (cPLA2α).

Research has been published on analogous compounds, particularly a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which have been studied as inhibitors of Carbonic Anhydrase. nih.gov However, specific data on the binding thermodynamics, kinetics, structural basis for selectivity, or enzyme-inhibitor interactions for the ethyl ester variant, "this compound," are not available in the reviewed sources.

Furthermore, no literature connecting "this compound" to the inhibition of cytosolic Phospholipase A2α (cPLA2α) was identified. The existing research on cPLA2α inhibitors focuses on different classes of chemical compounds.

Therefore, it is not possible to provide the detailed article as requested within the strict constraints of the provided outline and for the specified chemical compound.

Mechanistic Investigations of Biological Activity Non Clinical Focus

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition Studies

There is no available research data on the inhibitory activity of Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate against Cyclooxygenase (COX) or 5-Lipoxygenase (5-LO) enzymes.

Modulation of Immune Signaling Pathways (e.g., NF-κB, ISRE)

No studies have been published that investigate the modulatory effects of this compound on immune signaling pathways such as Nuclear Factor-kappa B (NF-κB) or the Interferon-Stimulated Response Element (ISRE).

Antimicrobial Activity Mechanisms Against Microorganisms

There is no scientific literature describing the antimicrobial properties or the mechanisms of action of this compound.

Bacterial Growth Inhibition

Information regarding the mechanisms of bacterial growth inhibition by this specific compound is not available.

Antifungal Effects

Information regarding the mechanisms of antifungal effects of this specific compound is not available.

Potential Research Applications and Future Directions

Development as Molecular Probes for Enzyme Studies

Molecular probes are essential tools for elucidating the mechanisms of enzyme function, and the structure of Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate makes it an interesting candidate for such applications. The sulfonamide functional group is a well-established pharmacophore known to interact with various enzymes. This moiety can be used to direct the molecule to specific enzyme active sites.

Furthermore, the strategic placement of the bromine atom allows for the attachment of reporter groups, such as fluorescent tags or biotin, through chemical reactions like cross-coupling. This modification would enable researchers to track the molecule's interaction with its target enzyme, providing insights into binding kinetics and localization within cellular systems. The sulfonamide group itself can act as a directing group for late-stage C-H functionalization, a technique that allows for the precise modification of the molecule to fine-tune its properties as a probe. pugetsound.edu

Scaffold for De Novo Drug Design and Optimization

In medicinal chemistry, the sulfonamide group is recognized as a "privileged structural motif" due to its presence in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. researchgate.netnih.gov this compound can serve as an excellent starting scaffold for the de novo design of new drug candidates.

The core structure presents multiple points for diversification:

The Sulfonamide Group: The NH2 of the sulfonamide can be substituted with various chemical groups to modulate binding affinity and selectivity for a target protein.

The Bromine Atom: This site is ripe for modification via reactions like Suzuki or Sonogashira coupling, allowing for the introduction of diverse aryl or alkyl groups to explore the chemical space around the core scaffold.

The Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups, further expanding the library of potential drug candidates.

This modularity allows chemists to systematically alter the molecule's structure to optimize its pharmacological properties, a key process in modern drug discovery. researchgate.net

Use in Chemical Biology for Target Identification Research

A significant challenge in drug discovery is identifying the specific biological target of a bioactive compound. Chemical biology utilizes specially designed molecules to probe biological systems and identify these targets. This compound can be adapted for this purpose.

By incorporating a photo-affinity label or a clickable alkyne group at the bromine position, the molecule can be transformed into a chemical probe. Once this modified probe binds to its unknown protein target, it can be permanently cross-linked using UV light or linked to a reporter molecule via a click reaction. Subsequent proteomic analysis can then identify the protein that has been "tagged" by the probe. The sulfonamide pharmacophore can guide the design of such probes for specific families of enzymes or receptors. pugetsound.edu

Exploration in Materials Science

While primarily viewed through a pharmaceutical lens, the structural elements of benzoate (B1203000) sulfonamides suggest potential, albeit less explored, applications in materials science. The sulfonamide group is known for its ability to engage in hydrogen bonding, which can influence the self-assembly of molecules into ordered structures.

Research into nanoparticle formulations for drug delivery could leverage the properties of this compound. For instance, derivatives could be synthesized to act as functional ligands on the surface of nanoparticles, potentially improving drug loading, stability, or targeted delivery. The aromatic nature of the core structure could also be explored for its potential electronic properties in novel organic materials, although this remains a speculative but intriguing avenue for future research.

Advanced Synthetic Methodologies for Benzoate Sulfonamides

The synthesis of complex molecules like this compound and its derivatives is a field of continuous innovation. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas of advancement include:

Catalytic C-H Activation: Developing methods to directly functionalize the C-H bonds on the benzene (B151609) ring would provide a more atom-economical way to create analogues, bypassing the need for pre-functionalized starting materials. nih.gov

Novel Catalytic Systems: The use of advanced catalysts, such as those based on magnetic nanoparticles, could simplify the synthesis and purification of sulfonamides by allowing for easy catalyst recovery and reuse. jsynthchem.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of benzoate sulfonamides could offer improved safety, scalability, and consistency compared to traditional batch methods.

These advanced methodologies will be crucial for rapidly generating libraries of compounds for biological screening. researchgate.net

| Synthetic Advancement | Description | Potential Impact on Benzoate Sulfonamide Research |

|---|---|---|

| C-H Activation/Functionalization | Directly converting C-H bonds to C-C, C-N, or C-X bonds, often using a transition metal catalyst and a directing group. | Allows for late-stage diversification of the core scaffold, enabling rapid synthesis of analogues without redesigning the entire synthesis from the start. nih.gov |

| Photoredox Catalysis | Using visible light to initiate catalytic cycles for bond formation. | Offers mild and often highly selective reaction conditions for complex transformations, potentially reducing side products. nih.gov |

| Magnetic Nanoparticle Catalysis | Employing catalysts immobilized on magnetic nanoparticles. | Simplifies catalyst removal and recycling, leading to more sustainable and cost-effective synthetic processes. jsynthchem.com |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Enhances reaction control, improves safety for hazardous reactions, and facilitates easier scaling from laboratory to industrial production. |

Multi-Targeting Approaches and Polypharmacology Research

Complex diseases like cancer or neurodegenerative disorders often involve multiple biological pathways. Polypharmacology is an emerging paradigm that aims to design single drugs that can modulate multiple targets simultaneously. Sulfonamides, with their broad bioactivity, are excellent candidates for this approach. sci-hub.senih.gov

This compound can serve as a foundational structure for developing multi-target agents. By strategically adding different pharmacophores to the core scaffold (e.g., via modification at the bromine and sulfonamide positions), researchers can design hybrid molecules intended to interact with two or more distinct biological targets. This approach could lead to more effective therapies with potentially lower risks of drug resistance. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The process of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to predict the properties of new, unsynthesized molecules. nih.gov

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Virtual Screening | Using computational models to screen large libraries of virtual compounds to predict their binding affinity to a biological target. | Derivatives can be included in virtual libraries to assess their potential against a wide range of diseases without initial synthesis. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity to predict the potency of new molecules. | A small set of synthesized analogues can be used to build a QSAR model to guide the design of more potent compounds. |

| De Novo Design | Generative AI algorithms design novel molecular structures with desired properties from scratch or by modifying existing scaffolds. | The compound's core can be used as a seed structure for AI to generate novel, optimized drug candidates. stanford.edu |

| Property Prediction | ML models predict physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicity. | Helps prioritize which derivatives to synthesize by filtering out those predicted to have poor drug-like properties. nih.gov |

Q & A

Q. How can polymorphism affect its physicochemical properties, and how is it characterized?

- Methodological Answer: Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Analyze using PXRD and DSC (melting point variations). Hydrogen-bonding patterns (graph set analysis in Mercury) explain dissolution rate differences. Stability studies (40°C/75% RH) rank forms by hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.